
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine is an organic compound with the molecular formula C7H5Cl3FN. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to the pyridine ring, making it a highly substituted pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivativesThe reaction conditions often require the use of specific reagents such as sulfuric acid, nitric acid, and various chlorinating agents under controlled temperatures to ensure the desired substitutions occur .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can yield different functionalized compounds .
Scientific Research Applications
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the pyridine ring allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the fluorine and methyl groups.
2,6-Dichloropyridine: Lacks the chloromethyl and fluorine groups.
2,6-Dichloro-3-nitropyridine: Contains a nitro group instead of a fluorine and methyl group.
Uniqueness
2,6-Dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with a methyl group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5Cl3FN |
|---|---|
Molecular Weight |
228.5 g/mol |
IUPAC Name |
2,6-dichloro-3-(chloromethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H5Cl3FN/c1-3-4(2-8)6(9)12-7(10)5(3)11/h2H2,1H3 |
InChI Key |
DXKKJUVFUHVTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



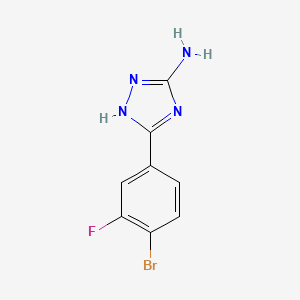

![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)
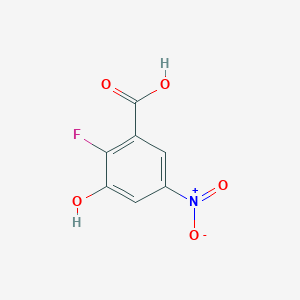

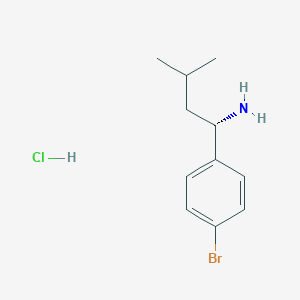
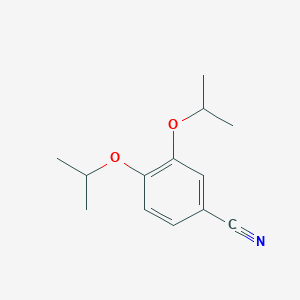
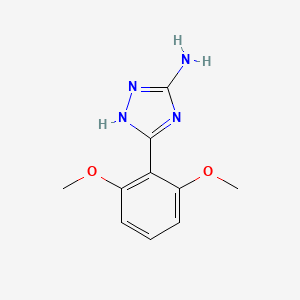
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)


